molecular formula C8H12ClN3O B12978660 4-(tert-Butoxy)-2-chloropyrimidin-5-amine

4-(tert-Butoxy)-2-chloropyrimidin-5-amine

Cat. No.: B12978660
M. Wt: 201.65 g/mol
InChI Key: BKAMEZQOECRWCK-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-2-chloropyrimidin-5-amine (CAS 1216046-70-6) is a high-purity pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly due to the reactivity of its chloropyrimidine group and the steric properties of the tert-butoxy substituent . Pyrimidine-based scaffolds, like this amine, are extensively researched for their potential in developing therapeutics for central nervous system disorders. Specifically, 2,4-disubstituted pyrimidines have been designed and evaluated as dual-acting inhibitors for targets such as cholinesterase and amyloid-β (Aβ) aggregation, which are key pathways in diseases like Alzheimer's . Furthermore, similar pyrimidine structures are utilized in the design of novel G protein-coupled receptor 119 (GPR119) agonists, which are being explored as potential treatments for type 2 diabetes due to their ability to augment insulin secretion and lower plasma glucose levels . Researchers can utilize this chemical intermediate to explore structure-activity relationships and to occupy specific hydrophobic spaces in target interactions . It is supplied with a minimum purity of ≥98% and must be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

2-chloro-4-[(2-methylpropan-2-yl)oxy]pyrimidin-5-amine

InChI

InChI=1S/C8H12ClN3O/c1-8(2,3)13-6-5(10)4-11-7(9)12-6/h4H,10H2,1-3H3

InChI Key

BKAMEZQOECRWCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC(=NC=C1N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the etherification reaction, where para-chlorophenol reacts with iso-butylene in the presence of a catalyst such as sulfuric acid or a quaternary amine . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 4-(tert-Butoxy)-2-chloropyrimidin-5-amine can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-2-chloropyrimidin-5-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the pyrimidine ring.

Scientific Research Applications

4-(tert-Butoxy)-2-chloropyrimidin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-2-chloropyrimidin-5-amine involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent patterns are compared below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-(tert-Butoxy)-2-chloropyrimidin-5-amine 4-OtBu, 2-Cl, 5-NH₂ C₈H₁₂ClN₃O 201.45 Intermediate with improved solubility
2-Chloro-4-methylpyrimidin-5-amine 2-Cl, 4-CH₃, 5-NH₂ C₅H₆ClN₃ 143.57 Organic synthesis building block
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine 2-CH₃, 4-Cl, 6-OCH₃, 5-NH₂ C₆H₈ClN₃O 173.60 Safety studies, moderate solubility
4-Chloro-5-fluoropyrimidin-2-amine 2-Cl, 5-F, 4-NH₂ C₄H₄ClFN₃ 143.55 Electron-withdrawing substituent
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine Complex pyrimidine-thiazol hybrid C₂₆H₂₈N₇O₃S₂ 574.68 Kinase inhibition activity

Key Differences and Implications

Substituent Effects on Solubility: The tert-butoxy group in the target compound increases lipophilicity compared to smaller groups like methoxy (e.g., 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine) . This enhances solubility in non-polar solvents, making it suitable for reactions requiring organic phases.

Methyl groups (e.g., in 2-Chloro-4-methylpyrimidin-5-amine) offer minimal steric hindrance, favoring faster reaction kinetics .

Biological Activity :

  • Hybrid structures like the pyrimidine-thiazol compound in exhibit kinase inhibition, highlighting the importance of aromatic and sulfonyl groups in bioactivity . The target compound’s tert-butoxy group may modulate such interactions by altering binding pocket accessibility.

Biological Activity

4-(tert-Butoxy)-2-chloropyrimidin-5-amine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural features, including a tert-butoxy group and a chlorine atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are primarily attributed to its ability to interact with specific molecular targets within biological systems.

  • Molecular Formula : C8H12ClN3
  • Molecular Weight : Approximately 185.66 g/mol

The presence of the tert-butoxy group enhances the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological targets.

Research indicates that pyrimidine derivatives, including this compound, may exert their biological effects through various mechanisms:

  • Enzyme Inhibition : These compounds are known to inhibit specific enzymes, such as kinases involved in signaling pathways critical for cell proliferation and survival.
  • Receptor Interaction : The compound may interact with receptors that mediate inflammatory responses, thereby exhibiting anti-inflammatory properties.

Pharmacological Effects

Studies have shown that this compound exhibits significant pharmacological effects, including:

  • Antimicrobial Activity : Similar pyrimidine derivatives have been investigated for their potential antimicrobial properties, suggesting that this compound may also possess such effects.
  • Anti-inflammatory Properties : The structural characteristics of the compound may allow it to inhibit inflammatory mediators like prostaglandins and cytokines.

Case Studies and Research Findings

  • Kinase Inhibition Studies :
    • A study evaluated the in vitro enzymatic activity of various pyrimidine analogues, including this compound. The results indicated IC50 values (concentration required to inhibit 50% of enzyme activity) that suggest moderate potency against certain kinases relevant to cancer and inflammation .
    Compound NameKinase TargetIC50 (µM)
    This compoundPfGSK31.5
    This compoundPfPK62.0
  • Therapeutic Applications :
    • The compound has been explored for its potential in treating diseases such as malaria by targeting plasmodial kinases . Its structural similarity to other bioactive pyrimidines positions it as a candidate for further development in drug discovery.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. Common synthetic routes include:

  • Formation of the Pyrimidine Ring : Utilizing chlorinated precursors.
  • Introduction of the tert-butoxy Group : Through alkylation reactions under controlled conditions to ensure selectivity and yield.

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